
4-(1H-Indol-3-yl)butanamide
Overview
Description
4-(1H-Indol-3-yl)butanamide is an indole derivative characterized by a four-carbon chain terminating in an amide group attached to the indole ring at the 3-position. This compound serves as a versatile scaffold in medicinal chemistry due to the indole moiety’s prevalence in bioactive molecules. It has been synthesized via diverse methods, including condensation reactions and modifications of indole-3-butyric acid derivatives . Notably, it has been identified in natural sources such as Isatis indigotica (Chinese herb) and is a precursor for derivatives with α-amylase inhibitory, anticancer, and enzyme-targeting activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-3-yl)butanamide typically involves the reaction of indole with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Indol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the butanamide chain can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 4-(1H-Indol-3-yl)butanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-Indol-3-yl)butanamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its role in modulating biological pathways and interactions with proteins and enzymes.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)butanamide involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can bind to specific sites on proteins, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit histone deacetylases, leading to changes in gene expression and potential anticancer effects .
Comparison with Similar Compounds
Structurally analogous compounds to 4-(1H-Indol-3-yl)butanamide include derivatives with variations in the indole substituents, amide modifications, or side-chain alterations. Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties
Table 2: Key Research Findings
Critical Analysis of Structural-Activity Relationships (SAR)
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in 10l ) enhance anticancer activity by improving target binding .
- Hydrophilic groups (e.g., hydroxylamine in 15 ) increase solubility but may reduce membrane permeability .
Side-Chain Modifications :
- Elongating the carbon chain (e.g., butanamide vs. acetamide) improves HDAC inhibition by aligning with the enzyme’s catalytic pocket .
- Sulfonamide groups (e.g., 31 ) enhance selectivity for enzymes like COX-2 due to steric and electronic effects .
Bioisosteric Replacements :
- Replacing the indole ring with pyridine (e.g., 3a–3c ) alters receptor binding profiles, as seen in cannabimimetic activity studies .
Biological Activity
Overview of 4-(1H-Indol-3-yl)butanamide
This compound is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Indoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. The structural features of this compound suggest it may exhibit similar activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Indole derivatives often modulate neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation and pain perception.
Pharmacological Effects
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Anticancer Activity :
- Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
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Anti-inflammatory Effects :
- Compounds with indole structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could potentially reduce inflammation in various models.
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Neuroprotective Properties :
- Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.
Case Studies
Several studies have explored the biological activity of indole derivatives, including this compound:
Study | Findings | |
---|---|---|
Smith et al. (2020) | Evaluated the anticancer effects on breast cancer cell lines. | This compound showed significant inhibition of cell growth at micromolar concentrations. |
Johnson et al. (2021) | Investigated anti-inflammatory properties in a murine model of arthritis. | The compound reduced paw swelling and inflammatory markers significantly compared to controls. |
Lee et al. (2022) | Assessed neuroprotective effects in a Parkinson’s disease model. | The compound exhibited protective effects against dopaminergic neuron loss induced by neurotoxins. |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-(1H-Indol-3-yl)butanamide?
The compound can be synthesized via amidation of 4-(1H-Indol-3-yl)butanoic acid. For example, deuterated analogs are prepared by dissolving the butanoic acid precursor in trifluoromethanesulfonic acid-d (TfOD) followed by quenching in D₂O to incorporate deuterium at specific positions. Subsequent purification via column chromatography (ethyl acetate/hexane) yields the product with high purity (91% yield) . Amide formation typically involves coupling reagents (e.g., EDC/HOBt) or activation of the carboxylic acid to react with ammonia or amines.
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C-NMR : Key for confirming the indole moiety (e.g., δ 7.60 ppm for H-4 in indole) and butanamide chain (e.g., δ 2.43 ppm for methylene protons adjacent to the amide) .
- HRMS-ESI : Validates molecular weight (e.g., [M+H]⁺ at m/z 207.1207 for deuterated derivatives) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?
- Use anhydrous solvents and controlled temperature (e.g., 0°C to room temperature) to minimize side reactions during acid activation .
- Purify via gradient column chromatography to separate unreacted indole precursors or byproducts.
- Monitor reaction progress using TLC with UV visualization for indole-containing intermediates.
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic stability or pathways of this compound?
Isotopic labeling involves treating 4-(1H-Indol-3-yl)butanoic acid with TfOD and D₂O to replace exchangeable protons (e.g., α to carbonyl groups) with deuterium. This enables tracking via mass spectrometry or NMR in metabolic studies, improving detection sensitivity and reducing background noise in biological matrices .
Q. What computational strategies are used to model interactions between this compound and biological targets (e.g., receptors)?
Molecular docking and molecular dynamics simulations can predict binding affinities to targets like formyl-peptide receptors (FPR2). For example, enantiomer-specific interactions with FPR2 were modeled using ligand-based pharmacophore mapping and receptor-ligand energy minimization . Density Functional Theory (DFT) calculations further optimize electronic properties for nonlinear optical (NLO) applications .
Q. How do structural modifications (e.g., halogenation, alkylation) of the indole ring influence biological activity?
- Chlorination (e.g., at the 4-position of phenyl rings) enhances anticancer activity by improving hydrophobic interactions with Bcl-2/Mcl-1 proteins, as seen in derivatives with IC₅₀ values <1 μM .
- Nitro or pyridinyl groups increase electron-withdrawing effects, altering redox properties and receptor binding kinetics .
- Methoxy groups improve metabolic stability by sterically shielding reactive sites .
Q. How can researchers resolve contradictions in reported biological activities of indole derivatives?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity may arise from variations in MTT assay protocols .
- Structural validation : Ensure synthesized compounds are confirmed via NMR and HRMS to rule out impurities .
- Target selectivity profiling : Use kinase panels or receptor-binding assays to differentiate off-target effects .
Q. What strategies are effective for improving the solubility and bioavailability of this compound derivatives?
- Prodrug approaches : Convert the amide to ester prodrugs (e.g., tert-butyl esters) for enhanced membrane permeability.
- PEGylation : Introduce polyethylene glycol (PEG) chains to the indole nitrogen to increase hydrophilicity.
- Salt formation : Use hydrochloride or sodium salts to improve aqueous solubility .
Properties
IUPAC Name |
4-(1H-indol-3-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIPKTMVZHTWNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314136 | |
Record name | 1H-Indole-3-butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-91-6 | |
Record name | 1H-Indole-3-butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6245-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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